molecular formula C11H11BrN2 B1221621 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline CAS No. 61938-84-9

7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline

Cat. No.: B1221621
CAS No.: 61938-84-9
M. Wt: 251.12 g/mol
InChI Key: IXRIYMMZXPUXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML142 is a small molecule drug initially developed by the Southern Research Institute. It is currently in the preclinical stage of development and is being investigated for its potential therapeutic applications in treating infectious diseases, nervous system diseases, and other conditions. One of its active indications is West Nile Fever .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML142 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for small molecule drugs often involve:

    Formation of intermediates: This can include reactions such as alkylation, acylation, or cyclization.

    Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the intermediates and final product.

    Final assembly: The final steps often involve coupling reactions, deprotection, and purification to obtain the desired compound.

Industrial Production Methods: Industrial production of small molecule drugs like ML142 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

    Batch processing: Large quantities of reactants are processed in batches to produce the compound.

    Continuous flow processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: ML142 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Coupling reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

    Coupling reagents: Palladium catalysts, copper catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a tool compound to study chemical reactions and mechanisms.

    Biology: Investigated for its effects on biological pathways and cellular processes.

    Medicine: Potential therapeutic applications in treating infectious diseases and nervous system disorders.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of ML142 involves its interaction with specific molecular targets and pathways. While the exact targets are not fully disclosed, it is known to affect pathways involved in infectious diseases and nervous system disorders. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

ML142 can be compared with other small molecule drugs that target similar pathways or have similar therapeutic applications. Some similar compounds include:

    ML141: Another small molecule drug with similar therapeutic applications.

    CID-2950007: A compound with similar chemical structure and biological activity.

Uniqueness of ML142: ML142 is unique due to its specific molecular structure and its potential to treat a range of diseases, including West Nile Fever. Its development by the Southern Research Institute and its current preclinical status highlight its potential as a novel therapeutic agent .

Properties

IUPAC Name

7-bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-9-3-4-10-8(6-9)7-14-5-1-2-11(14)13-10/h3-4,6H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRIYMMZXPUXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(CN2C1)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358975
Record name 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61938-84-9
Record name 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Reactant of Route 2
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Reactant of Route 3
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Reactant of Route 4
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Reactant of Route 5
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Reactant of Route 6
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.